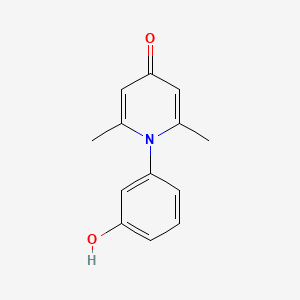

1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one

Description

Properties

IUPAC Name |

1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-6-13(16)7-10(2)14(9)11-4-3-5-12(15)8-11/h3-8,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYARIDJPUOKTAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1C2=CC(=CC=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406090 | |

| Record name | 1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823176-21-2 | |

| Record name | 1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation Reaction Approach

The most common synthetic route to 1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one involves the condensation of 3-hydroxybenzaldehyde with 2,6-dimethyl-4-pyridone. This reaction can be catalyzed under either acidic or basic conditions:

- Catalysts: p-toluenesulfonic acid (acidic) or sodium hydroxide (basic)

- Solvents: Commonly ethanol or other anhydrous solvents to prevent hydrolysis

- Temperature: Reflux conditions (typically 70–90 °C)

- Reaction Time: Several hours (4–24 h depending on scale and catalyst)

After the condensation, the crude product is purified by recrystallization or chromatographic techniques to achieve high purity (>95%) suitable for research or industrial use.

One-Pot Synthesis Protocol

An alternative method reported involves a one-pot reaction protocol to synthesize the hydrochloride salt of the compound. This method integrates all reactants in a single vessel, minimizing intermediate purification steps:

- Starting Materials: 3-hydroxybenzaldehyde, 2,6-dimethyl-4-pyridone, and hydrochloric acid

- Solvent: Anhydrous solvents to avoid side reactions

- Reaction Conditions: Controlled temperature and stirring to optimize yield

- Outcome: Formation of 1-(3-hydroxyphenyl)-2,6-dimethyl-1H-pyridin-4-one hydrochloride with good yield and crystallinity.

Purification and Characterization

Purification Techniques

- Recrystallization: Ethanol or DMF is commonly used to recrystallize the product, enhancing purity to >98% as confirmed by ^1H NMR analysis.

- Chromatography: Column chromatography with gradient elution (hexane/ethyl acetate) is employed to separate impurities.

- Analytical Validation: High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm is used to confirm purity.

Structural Confirmation

- NMR Spectroscopy: Aromatic protons appear at δ 6.5–7.3 ppm; methyl groups on the pyridinone ring resonate at δ 2.1–2.6 ppm.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (215.25 g/mol).

- X-ray Crystallography: For hydrochloride salts, monoclinic crystal systems have been reported, confirming molecular conformation.

Industrial Production Considerations

Industrial synthesis typically adapts the laboratory condensation method to batch or continuous flow processes. Key parameters optimized include:

| Parameter | Typical Range/Condition | Effect on Yield and Purity |

|---|---|---|

| Temperature | 70–90 °C | Higher temperature increases reaction rate but may cause side reactions |

| Solvent | Ethanol, DMF, or anhydrous solvents | Solvent polarity affects solubility and crystallization behavior |

| Catalyst | p-Toluenesulfonic acid or NaOH | Catalyst type influences reaction speed and selectivity |

| Reaction Time | 4–24 hours | Longer times improve conversion but risk degradation |

| Purification | Recrystallization, chromatography | Essential for removing side products and achieving >95% purity |

Optimization of these parameters is crucial for maximizing yield (typically 60–85%) and ensuring batch-to-batch consistency.

Reaction Mechanism Insights

The condensation reaction proceeds via nucleophilic attack of the pyridinone nitrogen on the aldehyde carbonyl carbon, followed by dehydration to form the C=N bond. The hydroxy group on the phenyl ring remains intact, allowing further functionalization if desired.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Acid/Base Catalyzed Condensation | 3-hydroxybenzaldehyde, 2,6-dimethyl-4-pyridone, p-TsOH or NaOH | Reflux in ethanol, 4–24 h | 60–85 | >95 | Requires purification by recrystallization or chromatography |

| One-Pot Synthesis (Hydrochloride salt) | Same as above + HCl | Anhydrous solvent, controlled temp | 70–80 | >95 | Simplifies process, yields crystalline hydrochloride salt |

| Recrystallization | Ethanol or DMF | Cooling after reaction | N/A | >98 | Enhances purity, removes impurities |

Research Findings and Notes

- The hydroxyphenyl substituent allows for further chemical modifications, such as oxidation or halogenation, which can be performed post-synthesis.

- Stability studies indicate the compound is stable under neutral to mildly acidic conditions but may degrade under strong acidic or basic environments.

- The hydrochloride salt form improves solubility and crystallinity, beneficial for pharmaceutical research.

- Analytical methods such as LC-MS and thermogravimetric analysis (TGA) are used to monitor stability and purity during scale-up.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

Reduction: The pyridinone ring can be reduced to a dihydropyridine derivative.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

Oxidation: Formation of 1-(3-quinonyl)-2,6-dimethylpyridin-4(1H)-one.

Reduction: Formation of 1-(3-hydroxyphenyl)-2,6-dimethyldihydropyridine.

Substitution: Formation of halogenated derivatives such as 1-(3-bromophenyl)-2,6-dimethylpyridin-4(1H)-one.

Scientific Research Applications

1-(3-Hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, or cell proliferation, depending on its specific application.

Comparison with Similar Compounds

1-(3-Hydroxyphenyl)ethanone: Shares the hydroxyphenyl group but differs in the core structure.

3-Hydroxyphenylpropionic acid: Similar hydroxyphenyl group with a different functional group at the para position.

2,6-Dimethyl-4-pyridone: Shares the pyridone core but lacks the hydroxyphenyl substitution.

Uniqueness: 1-(3-Hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one is unique due to its combination of a hydroxyphenyl group and a dimethylpyridinone core, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Biological Activity

1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one, also known by its CAS number 823176-21-2, is a pyridinone derivative that has garnered interest for its potential biological activities. This compound features a hydroxyphenyl group at the 1-position and two methyl groups at the 2 and 6 positions of the pyridinone ring. Its unique structure suggests diverse interactions with biological systems, making it a candidate for various therapeutic applications.

- Molecular Formula : C13H13NO2

- Molecular Weight : 215.25 g/mol

- Physical Form : Solid

- Purity : Typically ≥95%

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate several signaling pathways related to oxidative stress, inflammation, and cell proliferation. The compound's hydroxy group may contribute to antioxidant properties, while the pyridinone core can facilitate coordination with metal ions in biological systems.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated that this compound effectively inhibits the growth of various bacterial strains, including Pseudomonas aeruginosa, which is known for its resistance to conventional antibiotics. The mechanism appears to involve disruption of biofilm formation, a critical factor in bacterial virulence.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pseudomonas aeruginosa | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, suggesting its utility in preventing oxidative damage in biological systems.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

Study on Biofilm Inhibition

A significant study published in the Journal of Medicinal Chemistry explored the biofilm inhibitory effects of novel pyridinone derivatives, including this compound. The findings demonstrated that this compound reduced biofilm biomass by over 50% in Pseudomonas aeruginosa cultures when treated at sub-MIC concentrations. This suggests a promising avenue for developing new anti-biofilm agents targeting resistant bacterial strains .

Therapeutic Potential in Cancer Research

Another research initiative investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it significantly inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells through apoptosis induction. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one, and how can purity be ensured post-synthesis?

- Methodology :

- Mitsunobu Reaction : Utilize aryl alcohols and pyridinone precursors under Mitsunobu conditions (e.g., DIAD/TPP) to install the 3-hydroxyphenyl group .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >95% purity. Validate via HPLC (C18 column, UV detection at 254 nm) .

- Characterization : Confirm structure via -NMR (e.g., aromatic protons at δ 6.5–7.3 ppm, pyridinone protons at δ 2.1–2.6 ppm for methyl groups) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- pH Stability : Perform accelerated degradation studies in buffered solutions (pH 1–12) at 25°C and 40°C. Monitor degradation via LC-MS to identify hydrolysis products (e.g., cleavage of the hydroxyphenyl group) .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Differential scanning calorimetry (DSC) can reveal polymorphic transitions .

Advanced Research Questions

Q. What strategies can elucidate the metal-chelating properties of this compound, and how do structural modifications impact binding affinity?

- Methodology :

- Potentiometric Titration : Measure protonation constants (pKa) and metal-ligand stability constants (log K) for Fe(III), Al(III), or Cu(II) in aqueous solutions. Compare with computational predictions (DFT calculations) .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., Cl at the 5-position) to enhance chelation strength. Assess via UV-vis spectroscopy (e.g., λ shift upon metal binding) .

Q. How does the solid-state packing of this compound influence its mechanochromic or photophysical properties?

- Methodology :

- Polymorph Screening : Recrystallize from solvents of varying polarity (e.g., DMSO vs. hexane) and analyze via X-ray diffraction (XRD) to correlate crystal packing with emission properties .

- Mechanochromism Testing : Apply mechanical stress (grinding) and monitor fluorescence changes using spectrofluorimetry. Compare with pristine crystals to identify π-π interactions or hydrogen-bonding disruptions .

Q. What in vitro assays are suitable for evaluating its antiparasitic or anticancer potential, given structural analogs like clopidol?

- Methodology :

- Antiparasitic Activity : Conduct Plasmodium falciparum growth inhibition assays (IC) in erythrocyte cultures. Compare with clopidol (3,5-dichloro analog) to assess the role of halogenation .

- Cancer Cell Viability : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7). Probe mechanisms via flow cytometry (apoptosis markers) and Western blotting (e.g., caspase-3 activation) .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports Mitsunobu reaction yields >70%, while notes <40% for similar scaffolds. Resolution : Optimize stoichiometry (1:1.2 alcohol:pyridinone) and reaction time (24–48 hours) .

- Metal Chelation vs. Bioactivity : emphasizes Fe(III) chelation, but links antiparasitic activity to halogenation. Resolution : Design bifunctional derivatives (e.g., chloro-substituted chelators) to bridge mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.